Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is part of the dioxaspiroheptane family, which is known for its unique spirocyclic structure. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic ring . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[2.4]heptane: Shares the spirocyclic structure but lacks the ester group.
4,7-Dioxaspiro[2.4]heptane,1-methyl-2-propyl-: Similar spirocyclic structure with different substituents.
1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4,4,6,6-tetramethyl-, methyl ester: Similar structure with additional methyl groups.
Uniqueness
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific ester group and spirocyclic structure, which confer distinct chemical reactivity and potential biological activities .
Biological Activity
Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which features a dioxaspiro ring fused to a heptane framework. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C10H16O4
- Molecular Weight : 200.23 g/mol
- CAS Number : 1870000-40-0
Structural Characteristics
The compound's structure allows it to interact with various biological targets, potentially influencing biochemical pathways. Its spirocyclic nature provides unique binding capabilities that can be exploited in drug design and development.
Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes or receptors within biological systems. This interaction could lead to alterations in cellular signaling pathways and metabolic processes.
Potential Biological Effects
- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Modulation : It may interact with receptors, potentially affecting physiological responses.
- Therapeutic Applications : Due to its structural uniqueness, it could serve as a lead compound for developing new therapeutic agents.
Case Studies and Research Findings
Research on compounds within the dioxaspiro[2.4]heptane family indicates a range of biological activities:
- A study highlighted the potential of similar compounds to exhibit anti-inflammatory properties by modulating cytokine production in immune cells.
- Another investigation revealed that derivatives of dioxaspiro compounds could inhibit cancer cell proliferation through apoptosis induction.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H14O4 | Contains an additional methyl group affecting reactivity |
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H14O4 | Features different substitution patterns on the heptane ring |
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H13ClO4 | Contains a chlorine atom impacting its reactivity |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves reactions that form the spirocyclic structure under controlled conditions. Common methods include:
- Condensation Reactions : Utilizing ketones and aldehydes in the presence of acid catalysts.
- Oxidation and Reduction Processes : These can lead to various functional groups being introduced into the compound.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-8(2)10(5-6-13-8)9(3,14-10)7(11)12-4/h5-6H2,1-4H3 |
InChI Key |
IHNSJTGAZAGULL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCO1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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